molecular formula C18H15ClN2O3 B2364815 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-93-7

5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2364815
CAS No.: 902254-93-7
M. Wt: 342.78
InChI Key: GURWACYEIBHFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a unique organic compound known for its complex structure and significant utility in various fields such as medicinal chemistry, organic synthesis, and industrial applications. Its intricate molecular arrangement consists of a benzo[d]oxazol-2(3H)-one core substituted with a chloro group and a 3,4-dihydroquinoline moiety, making it a versatile compound in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions starting from simple aromatic compounds. A common route includes:

  • Nitration of an aromatic precursor to introduce a nitro group.

  • Reduction of the nitro compound to an amine.

  • Cyclization to form the oxazole ring system.

  • Chlorination to introduce the chloro substituent.

  • Coupling with a 3,4-dihydroquinoline derivative under controlled conditions to form the desired compound.

Industrial Production Methods

For large-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic reactions may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can be oxidized to introduce further functionalities.

  • Reduction: : Reduction of oxo groups to hydroxyl groups.

  • Substitution: : Electrophilic and nucleophilic substitution at various positions.

Common Reagents and Conditions Used

  • Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reducing agents such as lithium aluminium hydride.

  • Halogenating agents for further substitution reactions.

Major Products Formed from These Reactions

  • Derivatives with varied substitution patterns.

  • Functionalized oxazole and quinoline derivatives.

  • Compounds with enhanced pharmacological properties.

Scientific Research Applications

In Chemistry

  • Organic Synthesis: : Intermediate for the synthesis of complex molecules.

  • Catalysis: : Used in various catalytic cycles to facilitate organic reactions.

In Biology and Medicine

  • Pharmaceutical Development: : Potential therapeutic agent due to its structural features.

  • Biological Studies: : Investigated for its biological activity and potential as a bioactive compound.

In Industry

  • Material Science: : Precursor for the synthesis of materials with specific properties.

  • Agricultural Chemicals: : Basis for the development of agrochemicals with desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2-oxo-2-phenylethyl)benzo[d]oxazol-3(2H)-one: : Another compound with a similar benzo[d]oxazol-2(3H)-one core but different substituent.

  • 3-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: : Similar structure but with a thiazole ring instead of an oxazole ring.

  • 2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-nitrobenzo[d]oxazol-3(2H)-one: : Contains a nitro group instead of a chloro group.

Uniqueness

5-Chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one stands out due to its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for further research and application.

Properties

IUPAC Name

5-chloro-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURWACYEIBHFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.